molecular formula C15H20ClNO3S B12675282 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester CAS No. 135813-25-1

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester

Cat. No.: B12675282
CAS No.: 135813-25-1
M. Wt: 329.8 g/mol
InChI Key: PZROPOQWDWUAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with chlorine, methylethoxy, and thioxomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes:

    Chlorination: Introduction of a chlorine atom to the benzoic acid ring.

    Thioxomethylation: Addition of a thioxomethyl group to the compound.

    Esterification: Formation of the ester linkage with 2-methylpropyl alcohol.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxomethyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s anti-inflammatory effects could be related to the modulation of inflammatory signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-propynyl ester
  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-ethylhexyl ester

Uniqueness

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The presence of the 2-methylpropyl ester group may enhance its stability and effectiveness in certain applications compared to similar compounds.

Properties

CAS No.

135813-25-1

Molecular Formula

C15H20ClNO3S

Molecular Weight

329.8 g/mol

IUPAC Name

2-methylpropyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C15H20ClNO3S/c1-9(2)8-19-14(18)12-7-11(5-6-13(12)16)17-15(21)20-10(3)4/h5-7,9-10H,8H2,1-4H3,(H,17,21)

InChI Key

PZROPOQWDWUAQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.